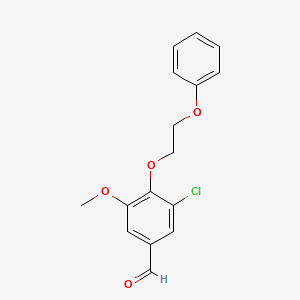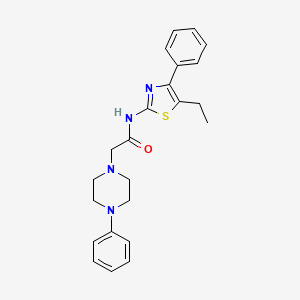
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of oncology. It is a potent inhibitor of the protein kinase BTK, which is involved in the signaling pathways of B cells and other immune cells.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide inhibits the activity of BTK by binding to its active site. BTK is a key component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide leads to decreased B cell activation and proliferation, as well as inhibition of downstream signaling pathways. This ultimately results in apoptosis of B cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of macrophages and the production of inflammatory cytokines, suggesting that it may have potential as a treatment for inflammatory diseases. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the formation of osteoclasts, suggesting that it may have potential as a treatment for bone diseases such as osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B cell signaling and the development of B cell malignancies. However, one limitation of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This has led to the development of prodrug formulations and other strategies to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the development of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide and other BTK inhibitors. One direction is the development of combination therapies that target multiple pathways involved in B cell signaling and tumor growth. Another direction is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide and other BTK inhibitors in patients with B cell malignancies and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the growth of B cells in vitro, suggesting that it may have potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-4-14(19)11-15(12)20-18(23)13-3-5-16(17(10-13)22(24)25)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDLBCSXHIXCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)
![ethyl 4-methyl-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4189073.png)
![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide](/img/structure/B4189090.png)
![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)


![1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4189113.png)

![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)
![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)
